

Solubility and stability of Amino-PEG4-(CH₂)₃CO₂H

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Compound of Interest

Compound Name: Amino-PEG4-(CH₂)₃CO₂H

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An In-Depth Technical Guide to the Solubility and Stability of **Amino-PEG4-(CH₂)₃CO₂H**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of the bifunctional linker, **Amino-PEG4-(CH₂)₃CO₂H** (CAS No. 144598-03-8). This molecule is a valuable tool in bioconjugation, drug delivery, and proteomics, serving as a hydrophilic spacer to connect molecules of interest.

Physicochemical Properties

Amino-PEG4-(CH₂)₃CO₂H is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal carboxylic acid group. The four ethylene glycol units impart hydrophilicity, which can improve the solubility of resulting conjugates.[1][2] The amine is reactive towards activated esters, carbonyls, and carboxylic acids, while the carboxyl group can be conjugated to primary amines using carbodiimide chemistry (e.g., EDC) to form stable amide bonds.[3]

Property	Value	Source
IUPAC Name	16-amino-4,7,10,13-tetraoxahexadecan-1-oic acid	[3]
Synonyms	Amino-PEG4-propionic acid	N/A
CAS Number	144598-03-8	[1][3]
Molecular Formula	C12H25NO6	[1][3]
Molecular Weight	279.33 g/mol	[1][3]
Appearance	White to off-white solid or viscous liquid	[4]
Purity	Typically >95%	[3]

Solubility Profile

The hydrophilic PEG chain significantly enhances the aqueous solubility of this linker compared to analogous hydrocarbon chains.[1][2][3] However, as an amphiphilic molecule with two ionizable end groups (an amine and a carboxylic acid), its solubility in aqueous media is pH-dependent.

Solvent	Qualitative Solubility	Notes
Water / Aqueous Buffers	Soluble / Freely Soluble	The hydrophilic PEG spacer increases solubility in aqueous media.[1][4][5] Solubility is expected to be lowest near the isoelectric point and higher at low or high pH.
DMSO	Soluble	[3]
Other Organic Solvents	Expected to be soluble in most polar organic solvents.	[4]

Note: Quantitative solubility data (e.g., mg/mL) is not consistently published by suppliers. Experimental determination is recommended for specific buffer systems and concentrations.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of **Amino-PEG4-(CH₂)₃CO₂H**.

Condition	Recommendation	Rationale
Long-Term Storage	Store at -20°C, desiccated and protected from light.	Minimizes potential degradation over months to years. A shelf life of over 2 years is expected if stored properly.[3]
Short-Term Storage	Store at 2-8°C, desiccated.	Suitable for days to weeks.[3]
Shipping	Stable at ambient temperature for several weeks.	[3]
In Solution	Prepare solutions fresh. If storage is necessary, store at -80°C for up to 6 months or -20°C for 1 month.[6]	PEG compounds can be susceptible to oxidation and hydrolysis over time, especially in aqueous solutions.
Freeze-Thaw Cycles	Avoid frequent freeze-thaw cycles.	[4]

Structure-Property Relationships

The linker's functionality is directly related to its tripartite structure. The terminal functional groups provide sites for conjugation, while the central PEG spacer modulates physical properties.

Caption: Relationship between molecular structure and function.

Experimental Protocols

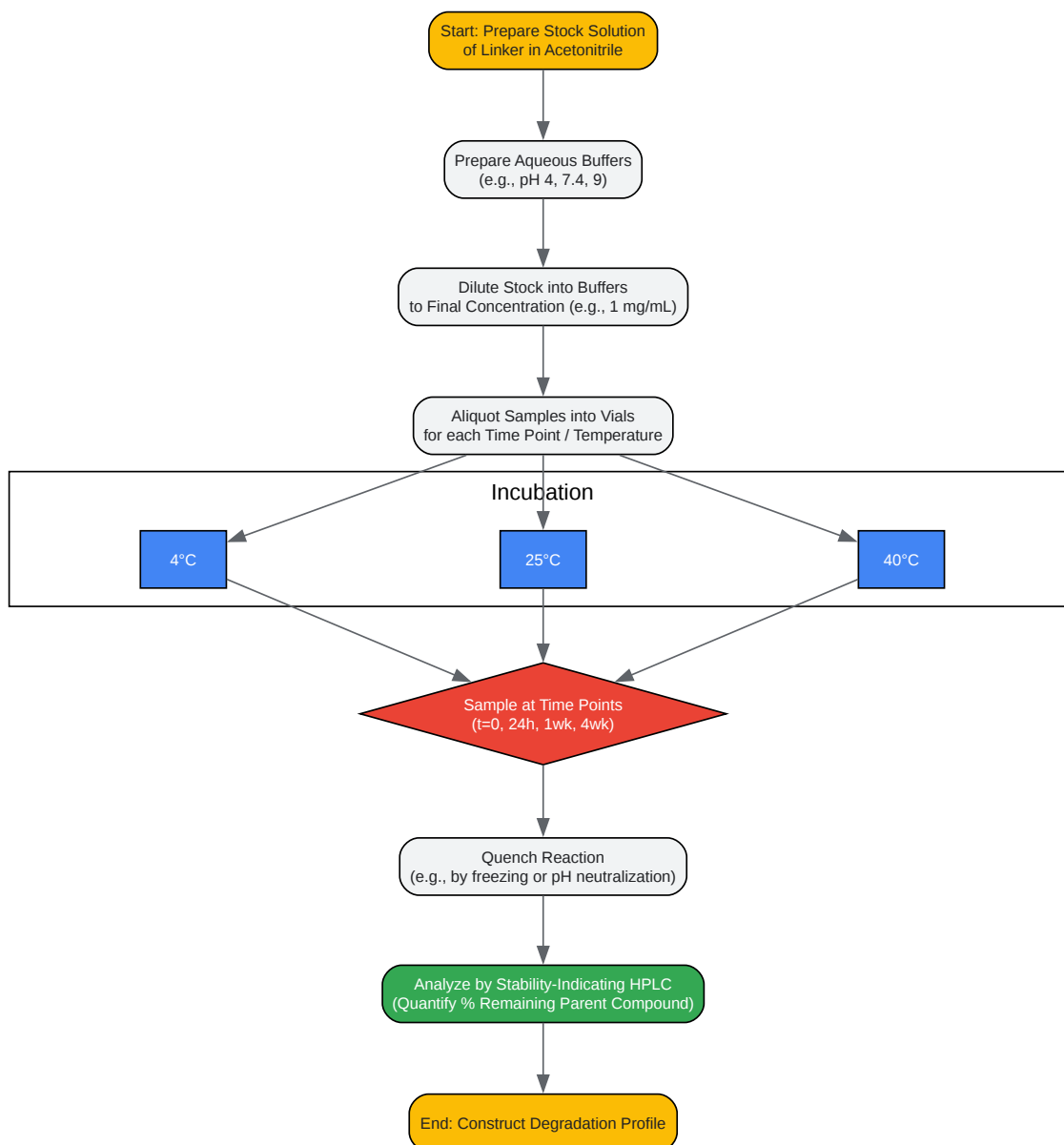
Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method to quantify the equilibrium solubility of **Amino-PEG4-(CH₂)₃CO₂H**.

- **Preparation:** Prepare a series of buffers (e.g., 0.1 M Acetate pH 4.0, 0.1 M Phosphate pH 7.4, 0.1 M Borate pH 9.0).
- **Addition:** Add an excess amount of the compound to a known volume (e.g., 1 mL) of each buffer in a glass vial. The amount should be enough to ensure a solid phase remains after equilibration.
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker for 24-48 hours to ensure equilibrium is reached.
- **Separation:** Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- **Sampling & Dilution:** Carefully remove a known volume of the supernatant and dilute it with an appropriate mobile phase or solvent for analysis.
- **Quantification:** Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS, or qNMR with an internal standard) against a standard curve.

Protocol for Assessing pH-Dependent Stability

This protocol provides a framework for evaluating the chemical stability of the linker in aqueous solution under accelerated conditions.

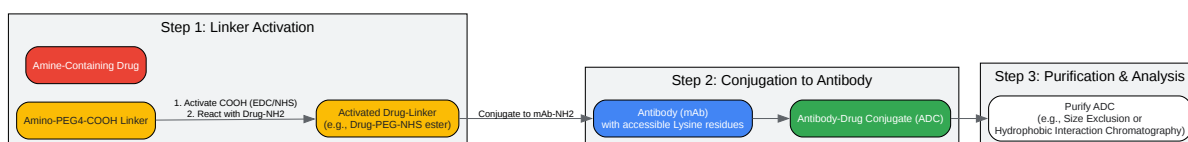


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Caption: Experimental workflow for a pH and temperature stability study.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

This linker is commonly employed in the development of ADCs, where it connects a cytotoxic drug to a monoclonal antibody. The PEG spacer helps to mitigate aggregation that can be caused by hydrophobic drug payloads.[7][8]



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